molecular formula C12H10BrClN2O2S B602862 [(2-Bromo-5-chloro-4-methylphenyl)sulfonyl]-3-pyridylamine CAS No. 1246821-26-0

[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl]-3-pyridylamine

Katalognummer: B602862
CAS-Nummer: 1246821-26-0
Molekulargewicht: 361.64g/mol
InChI-Schlüssel: KKLCMUGYUSXIKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl]-3-pyridylamine is a complex organic compound with a unique structure that includes bromine, chlorine, and a pyridine ring

Eigenschaften

CAS-Nummer

1246821-26-0

Molekularformel

C12H10BrClN2O2S

Molekulargewicht

361.64g/mol

IUPAC-Name

2-bromo-5-chloro-4-methyl-N-pyridin-3-ylbenzenesulfonamide

InChI

InChI=1S/C12H10BrClN2O2S/c1-8-5-10(13)12(6-11(8)14)19(17,18)16-9-3-2-4-15-7-9/h2-7,16H,1H3

InChI-Schlüssel

KKLCMUGYUSXIKZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CN=CC=C2)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Bromo-5-chloro-4-methylphenyl)sulfonyl]-3-pyridylamine typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling process. This method is favored due to its efficiency and the relatively stable and environmentally benign nature of the reagents used .

Analyse Chemischer Reaktionen

Types of Reactions

[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl]-3-pyridylamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can result in a variety of substituted benzenesulfonamides .

Wissenschaftliche Forschungsanwendungen

[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl]-3-pyridylamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of [(2-Bromo-5-chloro-4-methylphenyl)sulfonyl]-3-pyridylamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl]-3-pyridylamine is unique due to its combination of bromine, chlorine, and a pyridine ring, which imparts specific chemical and biological properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.